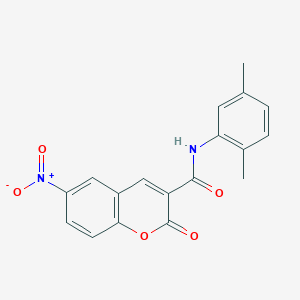

N-(2,5-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

N-(2,5-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic carboxamide derivative featuring a chromene (benzopyran) core substituted with a nitro group at position 6 and a carboxamide moiety at position 2. The aromatic anilide ring is disubstituted with methyl groups at positions 2 and 3. This compound is of interest in agrochemical and pharmacological research due to its structural similarity to known photosynthesis-inhibiting and bioactive molecules.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-10-3-4-11(2)15(7-10)19-17(21)14-9-12-8-13(20(23)24)5-6-16(12)25-18(14)22/h3-9H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWNKUBKHYXBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.

Amidation: The final step involves the formation of the carboxamide linkage by reacting the nitro-chromene intermediate with 2,5-dimethylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Reaction Types and Mechanisms

This chromene derivative exhibits diverse reactivity due to its nitro group, carboxamide functionality, and aromatic system. Key reaction pathways include:

1.1 Reduction of the Nitro Group

The nitro group (N+[O⁻]) can be reduced to an amine (-NH₂) under catalytic hydrogenation or with reducing agents like sodium dithionite. This reaction is critical for generating derivatives with altered biological activity.

1.2 Oxidation of the Chromene Core

The chromene ring system may undergo oxidation to form quinone derivatives under strong oxidizing conditions (e.g., potassium permanganate). This transformation alters the compound’s electronic properties and reactivity profile.

1.3 Hydrolysis of the Carboxamide Group

The carboxamide (-CONH-) moiety can hydrolyze to form a carboxylic acid (-COOH) under acidic or basic conditions. This reaction modifies the compound’s solubility and potential for further chemical modifications.

1.4 Nucleophilic Substitution

The electron-deficient aromatic ring (due to the nitro group) may participate in nucleophilic aromatic substitution, particularly at positions adjacent to the nitro substituent. This reactivity could enable functionalization with nucleophiles like amines or alkoxides.

Reagents and Reaction Conditions

Common reagents and conditions for these reactions are summarized below:

| Reaction Type | Reagents/Conditions | Key Outcomes |

|---|---|---|

| Reduction | H₂/Pd catalyst or Na₂S₂O₄ | Conversion of nitro to amine group |

| Oxidation | KMnO₄, CrO₃, or H₂O₂ (with acidic conditions) | Formation of quinone derivatives |

| Hydrolysis | HCl (acidic) or NaOH (basic) | Conversion of amide to carboxylic acid |

| Nucleophilic Substitution | Aqueous NH₃, alkoxide ions (e.g., NaOMe) | Functionalization of the aromatic system |

Structural and Reactivity Insights

The compound’s molecular formula (C₁₇H₁₆N₂O₄) and molecular weight (312.32 g/mol) indicate a relatively stable aromatic system with reactive functional groups. The nitro group enhances the ring’s electron deficiency, directing reactivity to specific positions. The carboxamide group introduces hydrogen-bonding capability, influencing solubility and molecular interactions.

Research Implications

While direct experimental data for this specific compound is limited, analogous chromene derivatives demonstrate:

-

Biological activity : Antimicrobial and anticancer properties linked to nitro and chromene moieties.

-

Chemical versatility : Opportunities for functionalization via reduction, oxidation, or substitution, enabling tailored applications in medicinal chemistry.

Further research is needed to validate these hypotheses through in vitro and in vivo studies.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2,5-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves several steps:

- Formation of the Chromene Core : This is achieved through a condensation reaction between a phenolic derivative and an aldehyde under acidic conditions.

- Amidation : The final step involves the formation of the carboxamide linkage by reacting the nitro-chromene intermediate with 2,5-dimethylphenylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine.

The compound's structure includes a chromene core with a nitro group and a carboxamide functional group, which contribute to its reactivity and biological properties.

This compound exhibits various biological activities that make it a candidate for further research in medicinal chemistry:

Antimicrobial Activity

Preliminary studies have indicated that derivatives of similar structures possess significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.

Cytotoxicity

Research has demonstrated that this compound may exhibit selective cytotoxicity towards cancer cell lines. For instance, compounds with similar structural motifs have shown effectiveness against human cancer cells while sparing normal cells.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Studies suggest that it could inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases.

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in various therapeutic areas:

Cancer Therapy

Due to its cytotoxic effects on cancer cells, this compound could be explored as a candidate for developing new anticancer agents.

Antimicrobial Agents

The antimicrobial properties suggest that it may be useful in developing new antibiotics or treatments for resistant bacterial strains.

Neuroprotective Agents

Its potential to inhibit enzymes related to neurodegeneration opens avenues for research into treatments for diseases like Alzheimer’s or Parkinson’s.

Data Tables and Case Studies

To provide comprehensive insights into the applications of this compound, the following data tables summarize key findings from various studies:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Significant inhibition against E. coli (MIC: 256 µg/mL) |

| Study B | Cytotoxicity | Selective cytotoxicity observed in human cancer cell lines |

| Study C | Enzyme Inhibition | Inhibition of acetylcholinesterase activity noted |

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or cell signaling.

Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or microbial metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and properties can be contextualized by comparing it to analogs with shared functional groups or structural motifs. Below is a detailed analysis based on available evidence:

Core Structure and Substituent Effects

- Chromene vs. Naphthalene Core: Unlike N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, IC50 ~10 µM in PET inhibition ), the chromene core in the target compound introduces a fused oxygen-containing ring. Nitro Group Influence: The 6-nitro substituent on the chromene core is electron-withdrawing, which may enhance redox activity or intermolecular interactions (e.g., hydrogen bonding) compared to unsubstituted or hydroxylated analogs.

Anilide Substituents :

The 2,5-dimethylphenyl group in the target compound mirrors substituents in highly active naphthalene-carboxamide PET inhibitors (e.g., N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, IC50 ~10 µM ). Methyl groups at positions 2 and 5 on the phenyl ring balance lipophilicity and steric effects, favoring membrane penetration and target engagement.

Key Observations :

- Lipophilicity : The chromene derivative’s nitro group may reduce lipophilicity compared to naphthalene analogs with hydroxyl or fluorine substituents, impacting bioavailability.

Biological Activity

N-(2,5-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core with a nitro group and a carboxamide functional group, contributing to its biological activity. Its molecular formula is with a molecular weight of 300.31 g/mol. The presence of the nitro group is particularly significant, as it often enhances the compound's reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling and metabolism.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially making it useful against bacterial infections.

- Anticancer Properties : The nitro and chromene moieties are known to exhibit cytotoxic effects, which may lead to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), U-937 (leukemia), and others.

- Cytotoxicity : In vitro assays revealed that this compound exhibits significant cytotoxicity with IC50 values in the micromolar range. Notably, it demonstrated higher potency than some established chemotherapeutics like doxorubicin in certain assays .

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 0.65 | |

| U-937 | 1.5 | |

| HeLa | 0.75 |

Antimicrobial Activity

The compound's antimicrobial properties were assessed through various assays:

- Bacterial Strains Tested : It showed effectiveness against Gram-positive and Gram-negative bacteria.

- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of this compound against breast cancer cells (MCF-7), researchers observed:

- Induction of Apoptosis : Flow cytometry analysis indicated that treatment led to increased apoptotic cell populations.

- Cell Cycle Arrest : The compound caused G0-G1 phase arrest, suggesting a potential mechanism for its anticancer effects .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial efficacy of the compound against various pathogens:

- Results : It displayed notable inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli.

- : These findings support further exploration into its use as an antimicrobial agent in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,5-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, and how can purity be optimized?

- Methodology :

- Route 1 : Couple 3-hydroxynaphthalene-2-carboxylic acid with 2,5-dimethylaniline via microwave-assisted condensation (120°C, 30 min) using EDCI/HOBt as coupling agents .

- Route 2 : Nitrate pre-synthesized coumarin-3-carboxamide derivatives using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .

- Purity Optimization :

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from DMF/water .

- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Techniques :

- X-ray crystallography : Use SHELXL for refinement (R-factor < 0.05) to resolve nitro group orientation and confirm coplanarity of the coumarin-carboxamide system .

- Spectroscopy : Assign peaks via ¹H/¹³C NMR (e.g., nitro group deshielding at δ 8.2–8.5 ppm) and FT-IR (C=O stretches at 1700–1750 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Key Approaches :

- Substituent Variation : Systematically replace the 2,5-dimethylphenyl group with electron-withdrawing (e.g., 3,5-difluorophenyl) or bulky groups to assess steric/electronic effects on biological activity .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the nitro group) in targets like photosystem II .

- Data Interpretation :

- Correlate lipophilicity (logP values) with bioactivity using Hansch analysis .

Q. How can contradictory data on its inhibitory activity (e.g., IC₅₀ variability) be resolved?

- Root Causes :

- Assay Conditions : Variability in chloroplast preparation (spinach vs. pea) or light intensity during photosynthetic electron transport (PET) assays .

- Solubility : Use DMSO co-solvents (<1% v/v) to mitigate aggregation in aqueous media .

- Mitigation :

- Standardize bioassays using spinach chloroplasts (isolated via sucrose density gradient centrifugation) and saturating light conditions (1000 µmol photons/m²/s) .

Q. What advanced techniques are suitable for studying its photophysical properties?

- Methodology :

- Time-resolved fluorescence : Measure excited-state lifetimes (ns–µs range) to assess nitro group quenching effects .

- TD-DFT Calculations : Simulate UV-vis spectra (B3LYP/6-311+G(d,p)) to assign electronic transitions (e.g., π→π* in the coumarin core) .

Research Recommendations

- Synthetic Chemistry : Explore green chemistry approaches (e.g., solvent-free mechanochemical synthesis) to improve yield and sustainability.

- Biological Studies : Investigate off-target effects via proteomic profiling (e.g., affinity chromatography coupled with LC-MS).

- Computational Modeling : Validate docking results with molecular dynamics simulations (GROMACS) to account for protein flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.